Magnesium;pent-1-ene;bromide

Description

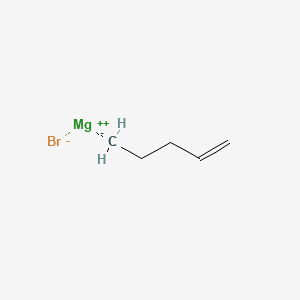

Structure

2D Structure

Properties

IUPAC Name |

magnesium;pent-1-ene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Mg/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMGRBFYUPMCMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCC=C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455737 | |

| Record name | Magnesium, bromo-4-pentenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34164-50-6 | |

| Record name | Magnesium, bromo-4-pentenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Magnesium, Bromo 4 Pentenyl

Traditional Preparative Routes from Halogenated Precursors

The most common method for preparing 4-pentenylmagnesium bromide involves the direct reaction of 5-bromo-1-pentene with magnesium metal in an appropriate anhydrous ether solvent. This process is a classic example of Grignard reagent formation, where magnesium inserts into the carbon-bromine bond. wvu.edu

A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction with the organic halide. stackexchange.com Several methods have been developed to overcome this barrier and expose a fresh, reactive metal surface.

Chemical Activation: This is the most common approach. Small amounts of activating agents are added to the reaction flask to clean the magnesium surface. Common activators include iodine (I₂), 1,2-dibromoethane, and methyl iodide. stackexchange.comresearchgate.net The use of 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces the innocuous side-product ethylene gas, providing a visual cue that the activation has been successful. stackexchange.com Other chemical methods involve using reagents like mercuric chloride to amalgamate the metal surface, enhancing its reactivity. stackexchange.com

Mechanical Activation: Physical methods can also be employed to break the oxide layer. These include crushing or grinding the magnesium pieces in situ, rapid stirring, and sonication. stackexchange.comresearchgate.net Stirring magnesium turnings in an inert atmosphere can also reduce the oxide layer, providing an activated surface for the reaction. researchgate.net

Specially Prepared Magnesium: Highly reactive forms of magnesium, such as Rieke magnesium, can be used to circumvent the activation problem. stackexchange.comunl.edu Rieke magnesium is prepared by the reduction of a magnesium salt, resulting in a fine, highly reactive powder. unl.edu

| Activation Method | Activator/Technique | Observable Indication/Benefit |

| Chemical | Iodine (I₂) | Disappearance of purple/brown color |

| 1,2-Dibromoethane | Evolution of ethylene gas stackexchange.com | |

| Preformed Grignard Reagent | Initiates the main reaction stackexchange.com | |

| Mechanical | Stirring/Crushing | Creates fresh, oxide-free surfaces researchgate.net |

| Sonication | Breaks up the oxide layer using ultrasound stackexchange.com | |

| Specialized Reagent | Rieke Magnesium | Highly reactive, circumvents need for other activators stackexchange.com |

The choice of solvent is crucial for the successful formation of 4-pentenylmagnesium bromide. The solvent must be aprotic to avoid quenching the highly basic Grignard reagent. Furthermore, the solvent molecules must be Lewis bases capable of coordinating to and stabilizing the magnesium center of the reagent.

The most commonly used solvents are anhydrous ethers. beyondbenign.org

Diethyl ether (Et₂O): A traditional and widely used solvent for Grignard reactions. It has a low boiling point (35 °C), which can be advantageous for controlling exothermic reactions but also requires careful handling to prevent evaporation. wvu.edu

Tetrahydrofuran (B95107) (THF): Another common solvent that is a stronger Lewis base than diethyl ether. orgsyn.org Its higher boiling point (66 °C) allows for reactions to be conducted at higher temperatures. Commercial solutions of 4-pentenylmagnesium bromide are often supplied in THF. sigmaaldrich.comdiscoveroakwoodchemical.com

The solvent plays a key role in the Schlenk equilibrium, which describes the composition of a Grignard reagent solution. The equilibrium involves the organomagnesium halide (RMgX) and its disproportionation products, the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium is significantly influenced by the coordinating ability of the solvent. nih.gov

Optimizing reaction conditions is essential for maximizing the yield and purity of 4-pentenylmagnesium bromide while minimizing side reactions, such as Wurtz coupling.

Temperature: The formation of Grignard reagents is an exothermic reaction. wvu.edu Initiation often requires gentle heating, but the reaction must be cooled to maintain a controlled rate and prevent unwanted side reactions. Once the reaction is underway, it may proceed at room temperature or require heating under reflux to ensure completion. wvu.edu For related syntheses, temperatures can range from 25 °C up to 140 °C, with optimization studies showing that a specific temperature (e.g., 120 °C) may provide the best yield. rsc.org

Concentration: The concentration of the halide precursor in the solvent is another important parameter. A solution of 5-bromo-1-pentene is typically added dropwise to the magnesium suspension to control the exothermic reaction. wvu.edu Studies on other Grignard syntheses have shown that selectivity can be dependent on the halide concentration. chemrxiv.org

Reaction Time: The reaction is typically allowed to proceed until all the magnesium has been consumed. wvu.edu Optimization studies for similar reactions have screened times ranging from 30 minutes to 24 hours to find the point of highest yield. rsc.org

| Parameter | Typical Range/Condition | Rationale |

| Temperature | 25 °C to reflux (e.g., 35 °C for Et₂O, 66 °C for THF) | Control of exothermicity and ensuring reaction completion. wvu.edursc.org |

| Concentration | Dropwise addition of halide solution | Maintains a low instantaneous concentration of the halide to control the reaction rate and minimize side products. wvu.edu |

| Atmosphere | Anhydrous, inert (e.g., Nitrogen, Argon) | Grignard reagents are reactive towards water and oxygen. beyondbenign.org |

Alternative Synthetic Pathways

Besides the direct reaction with magnesium, 4-pentenylmagnesium bromide can be synthesized through alternative routes. One notable method is the uncatalyzed addition reaction of ethylene with allylmagnesium bromide. google.com In this process, a solution of allylmagnesium bromide in an ether solvent like diethyl ether is heated with ethylene under pressure. google.com This reaction proceeds quantitatively to yield 4-pentenylmagnesium bromide. google.com The identity of the product can be confirmed by techniques such as NMR spectroscopy after deuterolysis. google.com This pathway offers a different approach, starting from a different Grignard reagent and an alkene.

Green Chemistry Approaches in Grignard Synthesis

Traditional Grignard synthesis has environmental drawbacks, primarily due to the use of large volumes of volatile and flammable anhydrous ether solvents. Green chemistry principles aim to mitigate these issues by developing more sustainable methods.

While not yet widely applied specifically to 4-pentenylmagnesium bromide, research into solvent-free or reduced-solvent Grignard reactions is ongoing. One approach involves mechanical activation, such as ball milling, to initiate the reaction between the magnesium and the organic halide in the absence of a solvent. Another strategy involves using a minimal amount of a high-boiling point solvent or an ionic liquid that can be recycled. The goal of these methods is to reduce waste, improve safety, and lower the environmental impact associated with traditional solvent use.

Catalyst-Free or Environmentally Benign Catalysis

The synthesis of 4-pentenylmagnesium bromide can be achieved through catalyst-free methods, which are inherently more environmentally benign by avoiding the use of potentially toxic and costly metal catalysts. Two primary catalyst-free routes have been identified: the reaction of an existing Grignard reagent with an olefin and the direct reaction of a haloalkene with magnesium metal.

One notable catalyst-free synthesis involves the reaction of allylmagnesium bromide with ethylene. google.com This method provides a direct route to 4-pentenylmagnesium bromide without the need for a catalyst. The reaction is typically carried out under pressure in an ether solvent. The quantitative conversion of allylmagnesium bromide and ethylene to the desired product has been reported. google.com

The following table summarizes the reaction conditions for this catalyst-free synthesis:

| Reactants | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield | Reference |

| Allylmagnesium bromide, Ethylene | Diethyl ether | 100 | 800 | 3 | Quantitative conversion | google.com |

| Allylmagnesium bromide, Isobutylene | Diethyl ether | 145 | - | 3 | - | google.com |

| 2-Butenyl magnesium bromide, Ethylene | Diethyl ether | 125 | 800 | 2.5 | 62% | google.com |

The more traditional and widely used method for preparing 4-pentenylmagnesium bromide is the direct reaction of 5-bromo-1-pentene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). This reaction proceeds without a catalyst and is a common laboratory-scale preparation. The initiation of the Grignard reaction can be facilitated by the addition of a small crystal of iodine, which activates the magnesium surface.

A general procedure for this synthesis involves heating magnesium turnings and a crystal of iodine in THF until the brown color of the iodine disappears. A solution of 5-bromo-1-pentene is then added to the activated magnesium suspension. The reaction mixture is typically stirred and may require gentle heating to maintain the reaction.

| Reactant | Solvent | Initiator | Reaction Conditions | Reference |

| 5-bromo-1-pentene, Magnesium turnings | Tetrahydrofuran (THF) | Iodine | Reflux | beilstein-journals.orgnih.gov |

Scale-Up Considerations and Industrial Synthesis

The industrial production of Grignard reagents like 4-pentenylmagnesium bromide presents several challenges, primarily due to the highly exothermic nature of the reaction between the organic halide and magnesium. researchgate.net On a large scale, efficient heat removal is critical to prevent runaway reactions and ensure safety. A dosing-controlled semi-batch process is the established industrial method to manage the heat generated during the exothermic reaction. researchgate.net

Key considerations for the scale-up of 4-pentenylmagnesium bromide synthesis include:

Heat Management: The reaction is highly exothermic, and efficient heat transfer is crucial for safe operation. This is typically managed by controlling the rate of addition of the organic halide to the magnesium suspension.

Initiation: Ensuring the reaction has initiated before a significant amount of the organic halide has accumulated is a major safety concern. On an industrial scale, monitoring the reaction initiation is critical.

Mass Transfer: As a heterogeneous reaction occurring on the surface of the magnesium, mass transfer limitations can affect the reaction rate and yield. Efficient stirring is necessary to ensure good contact between the reactants.

Solvent Selection: The choice of solvent is important for both reaction performance and safety. Ethereal solvents like THF are common, but their low boiling points and high vapor pressures must be managed in an industrial setting.

Wurtz Coupling: A common side reaction in Grignard synthesis is the Wurtz coupling of the organic halide with the newly formed Grignard reagent. researchgate.net This reduces the yield of the desired product.

To address the challenges of traditional batch processing, continuous flow chemistry has emerged as a promising alternative for the industrial synthesis of Grignard reagents. researchgate.netresearchgate.net Continuous flow reactors offer several advantages:

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for very efficient heat removal, enabling better temperature control and safer operation.

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with potential runaway reactions.

Increased Selectivity: Continuous processes can improve the selectivity of the Grignard reagent formation and reduce the formation of byproducts like the Wurtz coupling product. researchgate.net

Scalability: Scaling up a continuous process is often simpler than scaling up a batch process, as it can involve running the process for a longer duration or using multiple reactors in parallel.

Reactivity and Mechanistic Investigations of Magnesium, Bromo 4 Pentenyl

Fundamental Grignard Reactivity Patterns

As a typical Grignard reagent, 4-pentenylmagnesium bromide exhibits reactivity characteristic of a strong nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive toward a wide range of electrophiles.

The primary mode of reactivity for 4-pentenylmagnesium bromide is nucleophilic addition to polarized multiple bonds, most notably the carbon-oxygen double bond of carbonyl compounds. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The reaction with aldehydes and ketones proceeds via the nucleophilic attack of the 4-pentenyl carbanion on the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.

Reaction with formaldehyde yields a primary alcohol, 5-hexen-1-ol.

Reaction with other aldehydes (e.g., acetaldehyde, benzaldehyde) produces secondary alcohols. ucla.edulibretexts.org

Reaction with ketones (e.g., acetone, cyclohexanone) results in the formation of tertiary alcohols. libretexts.org

The general mechanism involves the Grignard reagent attacking the carbonyl carbon, followed by protonation to form the alcohol. ucla.edu These reactions are typically carried out in anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the Grignard reagent. libretexts.org

| Carbonyl Substrate | Product after Acidic Workup | Product Class |

|---|---|---|

| Formaldehyde (H₂C=O) | 5-Hexen-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 6-Hepten-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂C=O) | 2-Methyl-6-hepten-2-ol | Tertiary Alcohol |

While Grignard reagents are powerful nucleophiles, their application in direct SN2 substitution reactions with simple alkyl halides is often limited. reddit.com Several competing side reactions can occur, including elimination, metal-halogen exchange, and radical pathways, which can lead to complex product mixtures. The strong basicity of the Grignard reagent can promote elimination reactions, especially with secondary and tertiary halides.

However, nucleophilic substitution can be effective with certain electrophiles. For instance, Grignard reagents can open epoxides by attacking one of the electrophilic carbon atoms of the ring, leading to the formation of alcohols after workup. The reaction with ethylene oxide, for example, would yield 7-octen-1-ol, effectively adding a two-carbon unit to the Grignard reagent.

Modern synthetic methods have expanded the utility of Grignard reagents in alkylation and arylation through the use of transition-metal catalysts. These cross-coupling reactions allow for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds with high efficiency and selectivity. Iron and nickel complexes are particularly effective catalysts for these transformations due to their low cost and high reactivity. acgpubs.orgnih.gov

The general catalytic cycle for an iron-catalyzed cross-coupling reaction involves the reduction of an iron(III) precatalyst by the Grignard reagent to a low-valent iron species. nih.govillinois.edu This active catalyst then undergoes oxidative addition with an organic halide (R'-X). Subsequent transmetalation with the Grignard reagent (R-MgX) forms a diorganoiron intermediate, which then undergoes reductive elimination to yield the cross-coupled product (R-R') and regenerate the active iron catalyst. acgpubs.org

While specific examples detailing the cross-coupling of 4-pentenylmagnesium bromide are not extensively documented in foundational literature, the established protocols for other alkyl Grignards are applicable. For instance, an iron-catalyzed reaction with an aryl halide like bromobenzene would be expected to yield 5-phenyl-1-pentene.

| Electrophile | Catalyst System (Example) | Expected Product | Bond Formed |

|---|---|---|---|

| Bromobenzene | Fe(acac)₃ | 5-Phenyl-1-pentene | C(sp³)–C(sp²) |

| 1-Bromobutane | NiCl₂(dppp) | 1-Nonene | C(sp³)–C(sp³) |

| Vinyl Bromide | FeCl₃ | 1,6-Heptadiene | C(sp³)–C(sp²) |

Intramolecular Reactivity and Cyclization Pathways

The most distinctive feature of 4-pentenylmagnesium bromide is its propensity to undergo intramolecular cyclization. This reactivity is a direct consequence of the terminal double bond within the molecule, which can act as an internal nucleophile, attacking the carbon-magnesium bond or a related reactive intermediate. This process is a well-studied example of a radical cyclization and serves as a mechanistic probe, often referred to as a "radical clock."

The formation of Grignard reagents is understood to proceed through a mechanism involving single-electron transfer (SET) from the magnesium metal surface to the alkyl halide, generating a short-lived alkyl radical intermediate. alfredstate.edu In the case of 4-pentenylmagnesium bromide, the initially formed 4-pentenyl radical can undergo a rapid intramolecular cyclization before it is trapped at the magnesium surface to form the final Grignard reagent.

This cyclization is a classic example of a 5-exo-trig cyclization, where the radical adds to the terminal carbon of the double bond to form a five-membered ring. libretexts.org The product of this cyclization is the cyclopentylmethyl radical, which is then captured by the magnesium surface to form cyclopentylmethylmagnesium bromide.

The equilibrium between the linear 4-pentenylmagnesium bromide and the cyclized cyclopentylmethylmagnesium bromide is heavily dependent on reaction conditions such as temperature and solvent. However, the initial formation often yields a mixture of both the linear and cyclized Grignard reagents due to the rapid nature of the radical cyclization competing with the formation of the linear organometallic species. The rate constant for the cyclization of the 5-hexenyl radical (of which the 4-pentenyl radical is an example) is approximately 1 x 10⁵ s⁻¹ at 25°C, highlighting the speed of this intramolecular process. researchgate.net

The preference for the formation of a five-membered ring (exo closure) over a six-membered ring (endo closure) is kinetically favored due to the lower activation energy of the corresponding transition state. libretexts.orgresearchgate.net

The stereochemistry of the cyclization is determined by the geometry of the transition state. For the cyclization of the unsubstituted 5-hexenyl radical, theoretical calculations and experimental evidence indicate that the reaction proceeds through a chair-like transition state. libretexts.org This transition state is slightly lower in energy than the alternative boat-like transition state, leading to specific stereochemical outcomes when substituents are present on the carbon chain. libretexts.orgresearchgate.net

When the radical is substituted, the cyclization can exhibit high diastereoselectivity. nih.gov For instance, studies on substituted hexenyl radical cyclizations have shown a general preference for the formation of 1,2-cis substituted cyclopentane products. semanticscholar.org This selectivity arises from the conformational preferences in the chair-like transition state, which minimize steric interactions. The major product is formed via the transition state where the substituent occupies a pseudo-equatorial position.

While the parent 4-pentenylmagnesium bromide cyclization yields an achiral product, the principles of stereocontrol observed in substituted systems are crucial for synthetic applications where chiral centers are established during the ring-forming step. The stereochemical outcome is a direct reflection of the nuanced energetic differences between competing transition state geometries.

Reaction Mechanisms and Kinetic Studies

The reactions of 4-pentenylmagnesium bromide, like other Grignard reagents, are complex and have been the subject of extensive mechanistic investigation. The prevailing mechanisms under consideration are the polar (nucleophilic addition) and radical (single-electron transfer) pathways. The nature of the substrate and reaction conditions often dictate which mechanism predominates.

Radical vs. Polar Mechanisms

The dichotomy between polar and radical mechanisms is a central theme in understanding the reactivity of 4-pentenylmagnesium bromide. The polar mechanism involves the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent on an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde. This proceeds through a concerted, often cyclic, transition state.

Conversely, the radical mechanism posits an initial single-electron transfer (SET) from the Grignard reagent to the substrate, generating a radical anion from the substrate and a 4-pentenyl radical. This radical can then undergo further reactions, including cyclization or combination with the substrate radical anion.

The presence of the terminal alkene in 4-pentenylmagnesium bromide makes it a valuable tool for distinguishing between these mechanisms. The 4-pentenyl radical can undergo a rapid and irreversible 5-exo-trig cyclization to form a cyclopentylmethyl radical. The detection of cyclopentane-containing products in a reaction is strong evidence for the intermediacy of the 4-pentenyl radical and, by extension, a radical mechanism. This type of reagent is often referred to as a "radical clock."

Table 1: Mechanistic Implications of Product Distribution in Reactions of 4-Pentenylmagnesium Bromide

| Product Type | Implied Mechanism | Rationale |

| Linear addition product | Polar (Nucleophilic Addition) | Direct attack of the 4-pentenyl carbanion without radical formation. |

| Cyclopentylmethyl-containing product | Radical (Single-Electron Transfer) | Formation of the 4-pentenyl radical followed by intramolecular cyclization. |

Transition State Analysis

Computational studies have provided significant insights into the transition states of Grignard reactions. For the polar mechanism, the transition state for the addition to a carbonyl group is generally believed to be a six-membered ring involving the magnesium atom, the oxygen and carbon of the carbonyl group, and the carbanionic carbon of the Grignard reagent. This model helps to explain the stereochemical outcomes of many Grignard additions.

In the context of 4-pentenylmagnesium bromide, computational analysis of the radical pathway would focus on the energetics of the single-electron transfer process and the subsequent cyclization of the 4-pentenyl radical. The rate of this cyclization is a known quantity and serves as a benchmark for the rates of other competing radical processes.

Influence of Ligands and Additives on Reactivity

The reactivity of 4-pentenylmagnesium bromide can be significantly modulated by the presence of various ligands and additives. These substances can alter the aggregation state of the Grignard reagent in solution, influence the Schlenk equilibrium, and modify the Lewis acidity of the magnesium center.

Commonly used additives include:

Ethereal Solvents (e.g., THF, Diethyl Ether): These solvents are essential for the formation and stability of Grignard reagents. They coordinate to the magnesium atom, solvating it and preventing extensive aggregation.

Lithium Chloride (LiCl): The addition of LiCl can lead to the formation of "ate" complexes (RMgX·LiCl), often referred to as "Turbo Grignards." These species are generally more soluble and exhibit enhanced reactivity compared to the parent Grignard reagent. The presence of LiCl can break down oligomeric Grignard aggregates, leading to more reactive monomeric species.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): This bidentate chelating ligand can coordinate strongly to the magnesium atom, altering its reactivity and selectivity. TMEDA can favor certain reaction pathways by modifying the steric and electronic environment around the magnesium center.

Table 2: Effect of Additives on the Reactivity of Grignard Reagents

| Additive | General Effect on Reactivity | Proposed Reason |

| Lithium Chloride (LiCl) | Increased | Formation of more reactive "ate" complexes and breakdown of aggregates. |

| TMEDA | Modified (can increase or decrease depending on the reaction) | Chelation to the magnesium center, altering its steric and electronic properties. |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving Magnesium, bromo-4-pentenyl-

The selectivity of reactions involving 4-pentenylmagnesium bromide is a crucial aspect of its synthetic utility.

Chemoselectivity: This refers to the preferential reaction of the Grignard reagent with one functional group over another in a multifunctional molecule. For instance, in a molecule containing both a ketone and an ester, 4-pentenylmagnesium bromide will typically react preferentially with the more electrophilic ketone.

Regioselectivity: This is particularly relevant in reactions with α,β-unsaturated carbonyl compounds (enones). Grignard reagents like 4-pentenylmagnesium bromide generally favor 1,2-addition (attack at the carbonyl carbon) over 1,4-conjugate addition (attack at the β-carbon). However, the presence of certain catalysts, such as copper salts, can promote 1,4-addition.

Stereoselectivity: When 4-pentenylmagnesium bromide adds to a prochiral carbonyl group or a chiral substrate, the formation of stereoisomers is possible. The stereochemical outcome is influenced by factors such as steric hindrance, chelation control (where the Grignard reagent coordinates to a nearby functional group), and the specific transition state geometry. The Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones.

The inherent structure of 4-pentenylmagnesium bromide, with its flexible alkyl chain and terminal double bond, can also play a role in the stereoselectivity of its reactions, although this is less pronounced than in more sterically demanding Grignard reagents.

Table 3: General Selectivity Profile of 4-Pentenylmagnesium Bromide

| Selectivity Type | General Preference | Influencing Factors |

| Chemoselectivity | Ketones > Esters | Relative electrophilicity of functional groups. |

| Regioselectivity (with enones) | 1,2-Addition | Inherent reactivity of Grignard reagents; can be altered by catalysts (e.g., Cu salts for 1,4-addition). |

| Stereoselectivity | Dependent on substrate and conditions | Steric hindrance, chelation, transition state geometry. |

Applications of Magnesium, Bromo 4 Pentenyl in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. As a potent nucleophile, 4-pentenylmagnesium bromide readily participates in reactions that create these crucial linkages.

Grignard reagents are renowned for their ability to add to the electrophilic carbon of a carbonyl group, a reaction that, upon acidic workup, yields an alcohol. 4-Pentenylmagnesium bromide is no exception and serves as an effective reagent for the synthesis of primary, secondary, and tertiary alcohols containing a pentenyl moiety.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a magnesium alkoxide intermediate, which is subsequently protonated to yield the corresponding alcohol.

Reaction with formaldehyde results in the formation of a primary alcohol, 5-hexen-1-ol.

Reaction with other aldehydes produces secondary alcohols. For instance, the reaction with acetaldehyde would yield 1-hepten-3-ol.

Reaction with ketones leads to the formation of tertiary alcohols. Acetone, upon reaction with 4-pentenylmagnesium bromide, would give 2-methyl-6-hepten-2-ol.

A notable example of this application is found in the total synthesis of (±)-centrolobine, where 4-pentenylmagnesium bromide is reacted with anisaldehyde to produce the corresponding secondary alcohol, a key intermediate in the synthetic pathway.

Table 1: Synthesis of Alcohols using 4-Pentenylmagnesium Bromide

| Carbonyl Compound | Product | Alcohol Type |

|---|---|---|

| Formaldehyde | 5-Hexen-1-ol | Primary |

| Acetaldehyde | 1-Hepten-3-ol | Secondary |

| Acetone | 2-Methyl-6-hepten-2-ol | Tertiary |

While Grignard reagents typically react with esters and acid chlorides to form tertiary alcohols, specific conditions can be employed to favor the formation of ketones. The reaction of 4-pentenylmagnesium bromide with an acyl chloride or an anhydride at low temperatures can yield the corresponding ketone, non-8-en-2-one, if the reaction is carefully controlled to prevent a second addition. The initially formed ketone is less reactive than the starting acyl halide, which allows for its isolation if the Grignard reagent is added slowly and the temperature is kept low.

Similarly, aldehydes can be synthesized by reacting 4-pentenylmagnesium bromide with a suitable formylating agent, such as N,N-dimethylformamide (DMF) or other formamides. The initial adduct, upon hydrolysis, yields the corresponding aldehyde, 5-hexenal.

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and Grignard reagents are key participants in several of these transformations.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. 4-Pentenylmagnesium bromide can be coupled with various aryl or vinyl halides to form the corresponding substituted pentenes. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org While not a direct reaction of the Grignard reagent, 4-pentenylmagnesium bromide can be readily converted to the corresponding 4-pentenylzinc halide via transmetalation with a zinc salt like zinc chloride. This organozinc reagent can then participate in Negishi coupling reactions.

Suzuki-Miyaura Coupling: This widely used cross-coupling reaction pairs an organoboron compound with an organic halide, catalyzed by a palladium complex. researchgate.net Similar to the Negishi coupling, 4-pentenylmagnesium bromide can be transformed into a boronic acid or boronate ester. This is typically achieved by reacting the Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic workup. The resulting 4-pentenylboronic acid can then be used in Suzuki-Miyaura couplings. An example of this strategy is seen in the total synthesis of salicylihalamide A, where a derivative of 4-pentenylboronic acid is utilized in a key Suzuki cross-coupling step.

The reaction of Grignard reagents with carbon dioxide is a classic method for the synthesis of carboxylic acids. 4-Pentenylmagnesium bromide reacts with solid carbon dioxide (dry ice) in an ethereal solvent, followed by acidic workup, to produce 5-hexenoic acid. This reaction provides a straightforward method to introduce a carboxylic acid functionality at the end of the pentenyl chain.

Table 2: Carboxylation of 4-Pentenylmagnesium Bromide

| Reactant | Reagent | Product | Yield | Reference |

|---|

Synthesis of Heterocyclic Compounds

The presence of the terminal double bond in 4-pentenylmagnesium bromide opens up possibilities for its use in the synthesis of heterocyclic compounds through intramolecular cyclization reactions of the products derived from its initial addition. For instance, the alcohol products obtained from the reaction of 4-pentenylmagnesium bromide with aldehydes or ketones can undergo intramolecular cyclization under acidic conditions or via transition metal catalysis to form substituted tetrahydropyrans. nih.govsmolecule.com

Furthermore, the addition of 4-pentenylmagnesium bromide to imines or nitriles can lead to the formation of amines or ketones, respectively. These products, containing the pentenyl moiety, can serve as precursors for the synthesis of nitrogen-containing heterocycles such as piperidines and pyrrolidines through subsequent cyclization strategies. For example, the amine resulting from the addition to an imine could undergo an intramolecular hydroamination to yield a substituted piperidine.

Natural Product Synthesis and Analogues

4-Pentenylmagnesium bromide has proven to be a valuable building block in the total synthesis of several complex natural products. Its ability to introduce a five-carbon chain with a terminal alkene provides a versatile handle for further transformations, such as olefin metathesis, ozonolysis, or other functional group manipulations.

(-)-Sarain A: The total synthesis of this complex marine alkaloid has been a significant challenge in organic chemistry. Several synthetic approaches have utilized 4-pentenylmagnesium bromide as a key reagent to introduce a side chain that is later elaborated to form one of the macrocyclic rings of the molecule. organic-chemistry.orgorganic-chemistry.org

(-)-Salicylihalamide A: In the total synthesis of this potent anticancer agent, a derivative of 4-pentenylmagnesium bromide is employed. sigmaaldrich.com Specifically, it is converted to an organoborane for a Suzuki cross-coupling reaction, demonstrating the indirect but crucial role of the Grignard reagent in this synthesis.

(+)-Erysotramidine: This erythrinan alkaloid has also been a target for total synthesis, with 4-pentenylmagnesium bromide being used to install a key fragment of the molecule. sigmaaldrich.com

The application of this Grignard reagent in these syntheses highlights its importance in the strategic construction of intricate molecular frameworks found in nature.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Magnesium, bromo-4-pentenyl- |

| 4-Pentenylmagnesium bromide |

| 5-Hexen-1-ol |

| Acetaldehyde |

| 1-Hepten-3-ol |

| Acetone |

| 2-Methyl-6-hepten-2-ol |

| (±)-Centrolobine |

| Anisaldehyde |

| 1-(4-methoxyphenyl)-5-hexen-1-ol |

| Acyl chloride |

| Anhydride |

| Non-8-en-2-one |

| N,N-Dimethylformamide |

| 5-Hexenal |

| 4-Pentenylzinc halide |

| Zinc chloride |

| Trimethyl borate |

| 4-Pentenylboronic acid |

| Salicylihalamide A |

| 5-Hexenoic acid |

| Tetrahydropyran |

| Piperidine |

| Pyrrolidine |

| (-)-Sarain A |

| (-)-Salicylihalamide A |

Strategic Application as a Building Block

Magnesium, bromo-4-pentenyl-, more commonly known as 4-pentenylmagnesium bromide, serves as a versatile and strategic building block in advanced organic synthesis. As a Grignard reagent, its primary role is to act as a potent nucleophile, enabling the formation of new carbon-carbon bonds—a fundamental operation in the construction of complex organic molecules. The presence of a terminal alkene functional group within its five-carbon chain makes it particularly valuable, as this double bond can be retained in the product and serve as a handle for subsequent chemical transformations, such as olefin metathesis, oxidation, or polymerization.

The utility of 4-pentenylmagnesium bromide is prominently demonstrated in the total synthesis of intricate natural products. Chemists leverage this reagent to introduce a specific five-carbon fragment, which is often a key structural component of the target molecule. Its application is crucial in multi-step syntheses where precise and reliable bond formation is required. Research has documented its use as a general Grignard reagent in the synthesis of several complex alkaloids and macrolides, underscoring its importance in the synthetic chemist's toolkit. sigmaaldrich.com

| Natural Product | Class | Role of 4-Pentenylmagnesium Bromide |

|---|---|---|

| (−)-Sarain A | Marine Alkaloid | Used as a key building block in the total synthesis pathway. sigmaaldrich.com |

| (−)-Salicylihalamide A | Macrolide | Incorporated as a structural fragment during total synthesis. sigmaaldrich.com |

| (+)-Erysotramidine | Erythrina Alkaloid | Serves as a general Grignard reagent for carbon chain extension. sigmaaldrich.com |

Medicinal Chemistry and Drug Discovery Applications

The utility of 4-pentenylmagnesium bromide extends significantly into the fields of medicinal chemistry and drug discovery, primarily through its role in the synthesis of biologically active molecules. The development of novel therapeutics often relies on the ability to construct complex natural products and their analogues for biological evaluation. By providing a reliable method for introducing a specific hydrocarbon chain, 4-pentenylmagnesium bromide facilitates the synthesis of compounds that may serve as leads for new drugs.

Synthesis of Complex Molecules with Therapeutic Potential

The synthesis of natural products with demonstrated therapeutic potential is a cornerstone of drug discovery. 4-Pentenylmagnesium bromide has been instrumental in the laboratory synthesis of several such compounds.

(−)-Salicylihalamide A : This marine-derived macrolide exhibits potent and selective cytotoxicity against various human tumor cell lines, including melanoma. acs.org Its mechanism of action involves the selective inhibition of mammalian vacuolar type H+-ATPase (V-ATPase), an enzyme crucial for pH regulation in cancer cells. acs.org The promising antitumor activity and unique biological target make salicylihalamide A a compelling candidate for anticancer drug development. acs.orgnih.gov The total synthesis of this molecule, enabled by reagents like 4-pentenylmagnesium bromide, is critical for further investigation and the creation of synthetic analogues with improved properties. sigmaaldrich.com

(+)-Erysotramidine : As a member of the Erythrina alkaloids, (+)-erysotramidine belongs to a class of compounds known for their significant pharmacological activities. wikipedia.orgnih.gov Historically, extracts from Erythrina plants were recognized for their curare-like effects, and isolated alkaloids have since been shown to possess anticonvulsant and tranquilizing properties. wikipedia.org The synthesis of erysotramidine and related structures is pursued to explore their potential in neuroscience and for the development of new agents targeting the central nervous system. sigmaaldrich.comnih.gov

(−)-Sarain A : This is a highly complex marine alkaloid with a unique polycyclic structure. nih.govnih.gov The intricate architecture of sarain A has made it a formidable challenge for synthetic chemists. Its synthesis is pursued not only to confirm its structure but also to provide material for biological testing, as complex alkaloids from marine sources are often potent modulators of biological processes. sigmaaldrich.com

| Molecule | Therapeutic Area | Reported Biological Activity |

|---|---|---|

| (−)-Salicylihalamide A | Oncology | Potent cytotoxicity against tumor cells; selective V-ATPase inhibitor. acs.orgacs.orgnih.gov |

| (+)-Erysotramidine | Neurology | Belongs to a class of alkaloids with anticonvulsant and tranquilizing effects. wikipedia.orgnih.gov |

| (−)-Sarain A | Drug Discovery | Complex marine alkaloid with expected potent biological activity. nih.gov |

Materials Science Applications

In the realm of materials science, 4-pentenylmagnesium bromide is utilized in the synthesis of advanced functional materials. Its specific contribution is in the formation of precursor molecules that can be assembled into larger, well-defined architectures with unique electronic or photophysical properties.

An important application is its use in the synthesis of a hexa-peri-hexabenzocoronene (HBC) cyclophane. sigmaaldrich.comuky.edu HBC is a large, disc-shaped polycyclic aromatic hydrocarbon (PAH) known for its tendency to self-assemble into columnar stacks through strong π–π interactions. researchgate.net These ordered stacks exhibit high charge-carrier mobility, making HBC-based materials excellent candidates for use in molecular electronics. researchgate.netresearchgate.netnih.gov The synthesis of an HBC cyclophane—a structure where two HBC "disks" are covalently linked—was achieved using 4-pentenylmagnesium bromide to functionalize the HBC core with diene tethers, which were then joined via ring-closing olefin metathesis. uky.edunih.gov The resulting molecule shows diode-like electrical behavior, paving the way for its use in advanced electronic devices. uky.edunih.gov

| Target Material | Field | Function of 4-Pentenylmagnesium Bromide | Potential Application |

|---|---|---|---|

| Hexa-peri-hexabenzocoronene Cyclophane | Molecular Electronics | Used to install diene tethers for subsequent ring-closing metathesis. uky.edunih.gov | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov |

Polymer Chemistry Applications

While not a monomer itself, 4-pentenylmagnesium bromide plays a key indirect role in polymer chemistry by enabling the synthesis of specialized monomers. Specifically, it is used in coupling reactions to produce long-chain α,ω-diolefins. These molecules, which possess double bonds at both ends of the carbon chain, are valuable building blocks for the creation of various synthetic polymers. google.comgoogle.com

For example, research has described the coupling of 4-pentenylmagnesium bromide with the bis-tosylate of 1,5-pentanediol to synthesize 1,14-pentadecadiene in high yield. google.comgoogle.com Symmetrical diolefins like this are essential precursors for producing polymers through methods such as acyclic diene metathesis (ADMET) polymerization or for creating polymers with terminal functional groups. This application highlights the role of 4-pentenylmagnesium bromide in generating the foundational molecules required for advanced polymer synthesis.

| Reactant 1 | Reactant 2 | Product | Relevance to Polymer Chemistry |

|---|---|---|---|

| 4-Pentenylmagnesium bromide | Bis-tosylate of 1,5-pentanediol | 1,14-Pentadecadiene | Product is an α,ω-diolefin, a valuable building block for synthetic polymers. google.comgoogle.com |

Theoretical and Computational Studies of Magnesium, Bromo 4 Pentenyl

Electronic Structure Analysis

The electronic structure of Magnesium, bromo-4-pentenyl- is central to its reactivity. The carbon-magnesium (C-Mg) bond is highly polarized, with the carbon atom bearing a significant partial negative charge, making it a potent nucleophile. The magnesium atom, in turn, is electropositive. In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center is typically coordinated by two solvent molecules, resulting in a tetrahedral geometry. This coordination is crucial for stabilizing the Grignard reagent in solution.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and analyze the nature of the C-Mg bond. For analogous Grignard reagents, these calculations typically show a high degree of ionic character in the C-Mg bond.

The presence of the terminal double bond in the 4-pentenyl chain introduces additional electronic features. The π-system of the double bond can potentially interact with the C-Mg bond or the magnesium center, although computational studies would be needed to determine the extent and significance of such interactions.

Table 1: Illustrative Calculated Electronic Properties of a Generic Alkenyl Grignard Reagent (R-MgBr) in THF

| Property | Value | Method |

| Natural Charge on Carbon (α to Mg) | -0.8 to -1.2 e | NBO Analysis |

| Natural Charge on Magnesium | +1.5 to +1.8 e | NBO Analysis |

| Wiberg Bond Index (C-Mg) | ~0.3 - 0.5 | NBO Analysis |

| HOMO-LUMO Gap | Variable | DFT |

Note: This table is illustrative and based on general findings for Grignard reagents. Specific values for Magnesium, bromo-4-pentenyl- would require dedicated calculations.

Reaction Pathway Modeling and Energy Profiles

A key reaction of Magnesium, bromo-4-pentenyl- is its intramolecular cyclization to form a cyclopentylmethylmagnesium bromide. This reaction is analogous to the well-studied 5-hexenyl radical cyclization, often referred to as a "radical clock". nih.govscirp.orgresearchgate.net Theoretical modeling can elucidate the mechanism and energetics of this process.

Reaction pathway modeling for the cyclization would involve locating the transition state structure for the intramolecular addition of the carbanionic carbon to the terminal double bond. The energy profile would detail the activation energy barrier for this cyclization, as well as the thermodynamics of the reaction.

Computational studies on analogous systems suggest that the cyclization of such alkenyl Grignard reagents can proceed through a concerted mechanism. The transition state would likely involve a cyclic arrangement where the C-Mg bond is partially broken and the new carbon-carbon bond is partially formed.

Table 2: Hypothetical Energy Profile for the Cyclization of Magnesium, bromo-4-pentenyl-

| Species | Relative Energy (kcal/mol) |

| Magnesium, bromo-4-pentenyl- (reactant) | 0 |

| Cyclization Transition State | +15 to +25 |

| Cyclopentylmethylmagnesium bromide (product) | -5 to -15 |

Note: These values are hypothetical and serve as an example of what a calculated energy profile might reveal. The actual values would depend on the level of theory and solvent model used.

DFT (Density Functional Theory) Calculations

Density Functional Theory (DFT) is a powerful computational tool for investigating the properties of Grignard reagents. researchgate.netrsc.org DFT calculations can be used to optimize the geometry of Magnesium, bromo-4-pentenyl-, its solvated complexes, and the transition states for its reactions.

Commonly used functionals such as B3LYP, often paired with a suitable basis set (e.g., 6-31G* or larger), can provide valuable insights into:

Optimized Geometries: Calculation of bond lengths, bond angles, and dihedral angles. For Magnesium, bromo-4-pentenyl-, this would include the C-Mg bond length and the conformation of the pentenyl chain.

Vibrational Frequencies: These calculations can confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and can be used to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Reaction Energetics: DFT is widely used to calculate reaction energies and activation barriers, providing quantitative data for reaction pathway modeling. researchgate.net

For Magnesium, bromo-4-pentenyl-, DFT calculations would be essential to accurately model the cyclization reaction and to understand the influence of the solvent on the reaction profile.

Molecular Dynamics Simulations

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of Magnesium, bromo-4-pentenyl- in solution. acs.orgnih.govchemrxiv.org MD simulations model the movement of atoms over time, providing a view of the conformational flexibility of the pentenyl chain and the dynamics of the solvent molecules coordinating the magnesium atom.

Ab initio molecular dynamics (AIMD), which uses electronic structure calculations (like DFT) to determine the forces on the atoms at each time step, would be particularly well-suited for studying this system. nih.govchemrxiv.org AIMD simulations could be used to investigate:

Solvation Structure: The number and exchange rate of solvent molecules in the first solvation shell of the magnesium atom.

Conformational Dynamics: The flexibility of the 4-pentenyl chain and the probability of it adopting a conformation suitable for cyclization.

The Schlenk Equilibrium: Grignard reagents exist in solution as a complex equilibrium involving the monomer (RMgX), the dimer ((RMgX)₂), and the disproportionation products (R₂Mg and MgX₂). MD simulations can help to understand the dynamics and thermodynamics of this equilibrium for Magnesium, bromo-4-pentenyl-.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.gov For Grignard reagents, a QSRR model could correlate descriptors of the organic group (R) with the rate of a particular reaction.

While no specific QSRR studies on Magnesium, bromo-4-pentenyl- have been identified, one could envision a study that investigates a series of ω-alkenyl Grignard reagents with varying chain lengths. The reactivity, in this case, could be the rate of intramolecular cyclization.

The descriptors used in such a QSRR model could include:

Electronic Descriptors: Calculated properties such as the charge on the α-carbon or the energy of the Highest Occupied Molecular Orbital (HOMO).

Steric Descriptors: Parameters that quantify the size and shape of the molecule.

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

The resulting QSRR model could then be used to predict the cyclization rates of other, similar alkenyl Grignard reagents.

Advanced Spectroscopic and Analytical Methodologies for Characterizing Magnesium, Bromo 4 Pentenyl Reactions

In Situ Spectroscopy Techniques (e.g., IR, NMR) for Reaction Monitoring

In situ (in the reaction mixture) spectroscopic techniques are vital for real-time tracking of chemical reactions, offering a window into the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sampling. acs.orgnih.gov This approach is particularly valuable for sensitive organometallic species like Grignard reagents. acs.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful process analytical technologies (PAT) for monitoring the formation of Grignard reagents. acs.orgresearchgate.netfraunhofer.de By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra. The formation of 4-pentenylmagnesium bromide from 5-bromo-1-pentene and magnesium metal can be monitored by observing the disappearance of the C-Br stretching vibration of the starting halide and the appearance of new bands associated with the carbon-magnesium bond. acs.org This method is crucial for determining the initiation and completion of the Grignard formation, which is a critical safety and efficiency parameter in scaling up such reactions. acs.org

For instance, the reaction progress can be tracked by monitoring specific vibrational bands.

| Compound | Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Observation During Reaction |

|---|---|---|---|

| 5-bromo-1-pentene | C-Br | ~640-550 | Signal decreases as reactant is consumed acs.org |

| Magnesium, bromo-4-pentenyl- | C-Mg | ~500-350 | Signal appears and grows as product forms |

| Carbonyl Substrate (e.g., Acetone) | C=O | ~1715 | Signal decreases upon addition to Grignard reagent wisc.edu |

| Tertiary Alkoxide Intermediate | C-O | ~1150-1050 | Signal appears and then disappears during acidic workup |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution and is an excellent tool for monitoring reactions. researchgate.netwikipedia.org For reactions involving 4-pentenylmagnesium bromide, ¹H NMR can track the disappearance of the proton signals of the starting materials and the appearance of the product signals. nih.govresearchgate.net The chemical shifts of protons adjacent to the newly formed C-Mg bond are significantly different from those in the starting alkyl halide. On-line NMR spectroscopy, where the reaction mixture is continuously pumped through an NMR spectrometer, allows for rapid optimization of reaction conditions. nih.govresearchgate.net

| Compound/Intermediate | Protons of Interest | Approximate ¹H NMR Chemical Shift (δ, ppm) | Observation During Reaction |

|---|---|---|---|

| 5-bromo-1-pentene | -CH₂-Br | ~3.40 | Signal diminishes as reaction proceeds |

| Magnesium, bromo-4-pentenyl- | -CH₂-MgBr | ~0.75 | Signal emerges and intensifies upon formation nih.gov |

| Aldehyde Substrate (e.g., Benzaldehyde) | -CHO | ~9.5-10.1 | Signal vanishes as the Grignard reagent adds to it acs.org |

| Secondary Alcohol Product | -CH(OH)- | ~4.5-5.5 (after workup) | Signal appears post-reaction and workup wisc.edu |

Mass Spectrometry Techniques in Mechanistic Elucidation

Mass spectrometry (MS) is an indispensable tool for identifying the intermediates and products of complex reactions, thereby shedding light on the reaction mechanism. nih.gov For Grignard reactions, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

The reaction of 4-pentenylmagnesium bromide can proceed through different pathways, including nucleophilic addition or single-electron transfer (SET). acs.orgorganic-chemistry.org Mass spectrometry can help identify characteristic products of these pathways. For example, in the reaction with a ketone, the primary product would be a tertiary alcohol. masterorganicchemistry.com However, side products, such as those from Wurtz coupling (e.g., 1,9-decadiene), can also be formed and are readily identified by their specific mass-to-charge (m/z) ratio in the mass spectrum. researchgate.net

GC-MS is particularly effective for analyzing the volatile components of a reaction mixture after quenching and workup. acs.orgmnstate.edu The gas chromatograph separates the different compounds, which are then ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum for each component.

| Potential Species | Molecular Weight (g/mol) | Expected m/z of Molecular Ion [M]⁺ | Significance in Mechanistic Study |

|---|---|---|---|

| 5-bromo-1-pentene (unreacted) | 149.03 | 149/151 (isotope pattern) | Indicates incomplete reaction |

| 1,9-Decadiene (Wurtz coupling product) | 138.25 | 138 | Evidence of a potential side reaction researchgate.net |

| Product of addition to acetone (2-methyl-6-hepten-2-ol) | 128.21 | 128 | Confirms expected nucleophilic addition reaction wisc.edu |

| Cyclopentylmethanol | 100.16 | 100 | Possible product from intramolecular cyclization, indicative of a radical intermediate |

ESI-MS can be used to study the Grignard reagent itself in the solution phase, providing insights into the Schlenk equilibrium, where various magnesium species coexist. nih.gov This technique can detect charged and neutral organomagnesium species, helping to build a more complete picture of the reacting system. nih.gov

Chromatographic Methods for Product Analysis and Purity Assessment

Chromatography is the cornerstone of product purification and analysis in organic synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to assess the purity of the final products from reactions involving Magnesium, bromo-4-pentenyl-. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is ideal for the analysis of less volatile or thermally unstable compounds. moravek.com It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). moravek.com By using a detector, such as a UV-Vis or diode-array detector (DAD), a chromatogram is produced where each peak corresponds to a different compound. chromatographyonline.com The area under each peak is proportional to the concentration of that compound, allowing for the quantitative determination of product purity. rsc.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. mnstate.edu The crude reaction mixture, after an appropriate workup, is injected into the GC, where it is vaporized and carried by an inert gas through a column. mnstate.edu Separation occurs based on the boiling points and polarities of the components. A detector, often a Flame Ionization Detector (FID), generates a signal for each eluting compound. The purity of the desired product can be calculated from the relative peak areas in the resulting chromatogram.

| Compound | Typical HPLC Conditions | Expected Retention Time (min) | Purity Assessment |

|---|---|---|---|

| Desired Alcohol Product | Reversed-Phase C18 column, Water/Acetonitrile gradient | Varies based on polarity | Major peak in the chromatogram rsc.org |

| Unreacted Ketone/Aldehyde | Reversed-Phase C18 column, Water/Acetonitrile gradient | Typically shorter than alcohol product | Minor peak indicating incomplete reaction nih.gov |

| Wurtz Coupling Byproduct | Reversed-Phase C18 column, Water/Acetonitrile gradient | Typically longer (more nonpolar) | Impurity peak to be quantified chromatographyonline.com |

By combining these advanced analytical methods, researchers can gain a comprehensive understanding of reactions involving Magnesium, bromo-4-pentenyl-, from initial formation to final product characterization, ensuring both mechanistic clarity and high purity of the synthesized compounds.

Environmental and Safety Considerations in Handling and Utilization

Hazard Assessment and Mitigation Strategies

"Magnesium, bromo-4-pentenyl-," typically supplied as a solution in an ether solvent like tetrahydrofuran (B95107) (THF), is classified as a hazardous substance with multiple risk factors. A thorough hazard assessment is the foundation of safe laboratory and industrial practice.

The primary hazards are associated with its flammability and extreme reactivity. The compound and its solvent are highly flammable. solubilityofthings.com More critically, "Magnesium, bromo-4-pentenyl-" reacts spontaneously and violently with water, releasing flammable gases (such as pent-4-en-1-ane) which can auto-ignite. solubilityofthings.comacs.org It is also corrosive, capable of causing severe skin burns and serious eye damage upon contact. solubilityofthings.comacs.org Inhalation may lead to respiratory irritation, and some data suggests it may cause drowsiness or dizziness. solubilityofthings.com

Mitigation of these hazards requires a multi-faceted approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: All manipulations involving "Magnesium, bromo-4-pentenyl-" must be conducted within a certified fume hood to control vapors and in an inert atmosphere, such as under nitrogen or argon gas, to prevent contact with air and moisture. solubilityofthings.com The use of Schlenk lines or glove boxes is standard practice.

Administrative Controls: Access to areas where the reagent is used should be restricted. Standard Operating Procedures (SOPs) must be established, detailing every step from transfer and reaction to quenching and disposal. It is crucial to keep the quantities of the reagent used to the minimum required for the procedure.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes flame-resistant lab coats, chemical splash goggles, a face shield, and gloves resistant to the specific solvent being used. It is critical to ensure gloves are dry, as any moisture can initiate a reaction.

Storage is another critical aspect of safety. "Magnesium, bromo-4-pentenyl-" must be stored in a tightly closed container in a dry, well-ventilated, and flameproof area, under an inert gas. solubilityofthings.com It must be kept away from water, heat, open flames, and any sources of ignition. solubilityofthings.com

| Hazard Classification (GHS) | Hazard Statement Code | Description | Mitigation Strategy |

|---|---|---|---|

| Flammable liquids | H225 | Highly flammable liquid and vapor. solubilityofthings.com | Store in a flameproof cabinet. Keep away from ignition sources. Use in a fume hood. |

| Substances and mixtures which in contact with water, emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously. solubilityofthings.comacs.org | Handle under inert, anhydrous conditions (e.g., nitrogen or argon atmosphere). Use dry solvents and glassware. |

| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage. solubilityofthings.comacs.org | Wear appropriate gloves, flame-resistant lab coat, and eye/face protection. |

| Serious eye damage/eye irritation | H318 | Causes serious eye damage. solubilityofthings.com | Wear chemical safety goggles and a face shield. |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. solubilityofthings.com | Work in a well-ventilated area, such as a fume hood. |

Waste Management and Recycling

Proper waste management for "Magnesium, bromo-4-pentenyl-" is crucial to ensure the safety of personnel and to minimize environmental impact. The primary step in managing waste from reactions involving this Grignard reagent is the careful and controlled quenching of any unreacted material.

The quenching process must be performed under an inert atmosphere and with cooling, typically in an ice bath, to manage the highly exothermic reaction. libretexts.org A less reactive alcohol, such as isopropanol, is often added slowly to the reaction mixture first. case.edu This is followed by the even more cautious, dropwise addition of water to neutralize any remaining reagent. libretexts.org Rushing this process can lead to a violent reaction and potential fire. libretexts.org After the initial quench, a dilute acid solution (e.g., 10% sulfuric acid or aqueous ammonium (B1175870) chloride) is slowly added to dissolve the magnesium salts (magnesium hydroxide (B78521) and magnesium bromide) that form, facilitating their removal during the workup phase. libretexts.orgyoutube.com

The resulting aqueous waste stream contains magnesium salts. Discharging this directly into waterways can be environmentally detrimental. An emerging area of interest is the recycling of these byproducts. One patented method describes a process for recovering magnesium salts from Grignard reaction wastewater. google.com This involves adjusting the pH of the wastewater first with an alkali metal hydroxide and then with a carbonate to precipitate basic magnesium carbonate. google.com This recovered product has potential applications, thereby turning a waste product into a resource and reducing the environmental footprint of the process.

All solvent waste, which will be contaminated with organic byproducts, must be collected in appropriately labeled hazardous waste containers and disposed of through certified environmental management services.

Development of Safer Synthetic Protocols

The significant hazards associated with Grignard reagents have spurred research into developing safer synthetic methodologies. These advancements focus on minimizing the risks of thermal runaways and reducing the use of hazardous solvents.

Flow Chemistry: One of the most promising developments is the transition from traditional batch processing to continuous flow chemistry. aiche.orgvapourtec.com In a flow reactor, small amounts of reagents are continuously mixed and reacted in a tube or channel. unimi.it This methodology offers superior heat transfer, allowing the significant heat generated during the formation and reaction of "Magnesium, bromo-4-pentenyl-" to be dissipated much more efficiently than in a large flask. vapourtec.comresearchgate.net This dramatically reduces the risk of a thermal runaway. The small reaction volume at any given moment also inherently limits the scale of any potential incident. aiche.org Continuous flow systems can also be integrated with real-time monitoring tools to ensure the reaction is proceeding safely and efficiently. researchgate.netacs.org

Mechanochemical Synthesis: Another innovative approach is the use of mechanochemistry, specifically ball-milling, to prepare Grignard reagents. organic-chemistry.orgcosmosmagazine.com This technique involves placing magnesium metal and the organic halide (in this case, 4-bromopent-1-ene) in a chamber with grinding balls. The mechanical energy from milling activates the magnesium surface and initiates the reaction. hokudai.ac.jp Recent studies have shown that this method can generate Grignard reagents with only a minimal amount of solvent, or in some cases, no solvent at all. cosmosmagazine.com This significantly reduces the fire hazard and the environmental impact associated with large volumes of volatile organic solvents. Furthermore, mechanochemical synthesis has been shown to be less sensitive to air and moisture than traditional methods, simplifying the experimental setup. organic-chemistry.orgcosmosmagazine.com The development of such solvent-free or low-solvent protocols represents a significant step towards a greener and safer execution of Grignard chemistry.

Historical Perspectives and Evolution of Research on Magnesium, Bromo 4 Pentenyl

Early Discoveries and Seminal Works

The journey into the world of 4-pentenylmagnesium bromide began in the broader context of expanding the Grignard reaction's scope. While Victor Grignard's initial work in 1900 revolutionized organic synthesis, the full potential of these reagents was yet to be unlocked. Early research predominantly focused on simple alkyl and aryl magnesium halides.

A significant step towards the synthesis of more complex Grignard reagents, including unsaturated ones like 4-pentenylmagnesium bromide, came with the development of new synthetic methodologies. A notable early contribution is a 1971 patent that detailed a process for producing 4-pentenylmagnesium bromide by reacting allylmagnesium bromide with ethylene. google.com This method provided a viable route to this specific homoallylic Grignard reagent, paving the way for further investigation into its chemical properties.

Initial studies of 4-pentenylmagnesium bromide and its derivatives likely focused on their expected behavior as nucleophiles in reactions with carbonyl compounds and other electrophiles, mirroring the well-established reactivity of simpler Grignard reagents. However, it was the unexpected intramolecular rearrangement of this reagent that would become its defining characteristic and a subject of intense scientific scrutiny.

Key Milestones in Synthetic Applications

The unique reactivity of 4-pentenylmagnesium bromide, particularly its ability to act as a precursor to a five-membered ring system, has made it a valuable tool in organic synthesis. Over the years, this reagent has been employed in the construction of complex molecular architectures, including natural products.

Some key milestones in its synthetic applications include its use in the total synthesis of various intricate molecules. For instance, it has been utilized as a key building block in the synthesis of:

(-)-Sarain A: A complex marine alkaloid with a unique polycyclic structure.

(-)-Salicylihalamide A: A potent anticancer agent.

(+)-Erysotramidine: An erythrina alkaloid.

Furthermore, its utility extends to materials science, where it has been used in the synthesis of hexa-peri-hexabenzocoronene cyclophane, a molecule of interest for its electronic properties. sigmaaldrich.com These examples highlight the enduring relevance of 4-pentenylmagnesium bromide as a versatile reagent for constructing both natural and non-natural molecular frameworks.

Below is an interactive table summarizing some of the notable synthetic applications of 4-pentenylmagnesium bromide:

| Year | Application | Compound Synthesized | Significance |

| 2002 | Total Synthesis | (-)-Salicylihalamide A | Potent anticancer agent |

| 2004 | Materials Science | Hexa-peri-hexabenzocoronene cyclophane | Molecular electronics |

| 2007 | Total Synthesis | (-)-Sarain A | Complex marine alkaloid |

| 2009 | Alkaloid Synthesis | (+)-Erysotramidine | Erythrina alkaloid |

Evolution of Mechanistic Understanding

The most fascinating aspect of 4-pentenylmagnesium bromide's chemistry is its intramolecular cyclization to form cyclopentylmethylmagnesium bromide. The elucidation of the mechanism of this rearrangement has been a long-standing topic of investigation and debate within the chemical community, reflecting broader shifts in the understanding of reaction mechanisms.

Initially, the cyclization was a chemical curiosity. However, as chemists began to probe the underlying mechanism, two primary pathways were proposed: an anionic mechanism and a radical mechanism.

The anionic mechanism would involve the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent onto the internal double bond. This would be a concerted or stepwise process involving a formal carbanion.

However, a growing body of evidence began to point towards a radical-based mechanism . This hypothesis suggested that the Grignard reagent exists in equilibrium with radical species. The formation of the Grignard reagent itself is now understood to proceed through radical intermediates. researchgate.net In the case of 4-pentenylmagnesium bromide, the 4-pentenyl radical could undergo a 5-exo-trig cyclization, a favored process in radical chemistry, to form the more stable cyclopentylmethyl radical. This radical would then react with magnesium to form the rearranged Grignard reagent.

The use of "radical clocks," molecules that undergo predictable rearrangements at known rates, became a powerful tool in these mechanistic studies. By comparing the rate of a known radical rearrangement with the observed cyclization of the Grignard reagent, researchers could infer the nature of the intermediate. While direct evidence for a specific mechanism for this Grignard reagent's rearrangement in early literature is scarce, the broader understanding of Grignard reagent formation and the prevalence of radical cyclizations in similar systems strongly support the radical pathway. researchgate.netrsc.org

The equilibrium between the open-chain and cyclized forms of the Grignard reagent is another important aspect of its mechanistic profile. This equilibrium is influenced by factors such as solvent and temperature, further complicating its study but also offering opportunities for synthetic control.

The journey to understand the mechanistic nuances of 4-pentenylmagnesium bromide's reactivity is a testament to the evolution of physical organic chemistry. From initial observations of an unexpected rearrangement to the sophisticated application of kinetic and spectroscopic techniques, the study of this seemingly simple molecule has contributed to a deeper understanding of the fundamental principles governing organometallic reactivity.

Future Directions and Emerging Research Areas

Catalytic Applications Beyond Stoichiometric Use

Traditionally, Grignard reagents are utilized in stoichiometric amounts to form new carbon-carbon bonds. However, a significant area of future research lies in the development of catalytic systems where 4-pentenylmagnesium bromide can be used in substoichiometric quantities. While specific research on the catalytic use of 4-pentenylmagnesium bromide is still emerging, the broader field of Grignard reagent catalysis provides a roadmap for future investigations.

One promising avenue is in cross-coupling reactions. While typically the Grignard reagent is a stoichiometric partner, its role could potentially be rendered catalytic in the presence of a suitable co-catalyst and a terminal reductant. Another area of exploration is the catalytic hydroboration of unsaturated compounds. Grignard reagents have been shown to catalyze the addition of boranes to esters, nitriles, and imines. Future work could explore the efficacy of 4-pentenylmagnesium bromide as a catalyst in these and other transformations, which would significantly enhance its atom economy and broaden its applicability in green chemistry.

Flow Chemistry and Continuous Processing

The synthesis of Grignard reagents is often exothermic and can be hazardous to scale up in traditional batch reactors. Flow chemistry, or continuous processing, offers a safer and more efficient alternative. The application of flow chemistry to the synthesis of 4-pentenylmagnesium bromide is a key area for future development. Continuous processing allows for better temperature control, reduced reaction volumes, and improved safety profiles.

Research on the continuous synthesis of other Grignard reagents has demonstrated significant advantages over batch processes, including higher yields and selectivities, as well as the potential for automation and on-demand generation. The table below illustrates a general comparison between batch and continuous processing for Grignard reagent synthesis, highlighting the potential benefits for the production of 4-pentenylmagnesium bromide.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. |

| Scalability | Challenging and often requires significant process redesign. | More straightforward scaling by extending reaction time or using parallel reactors. |

| Productivity | Limited by batch size and turnaround time. | Higher productivity through continuous operation. |

| Purity | Can be lower due to side reactions and localized overheating. | Often higher purity due to precise control over reaction parameters. |

Future research will likely focus on optimizing the continuous synthesis of 4-pentenylmagnesium bromide, including reactor design, solvent selection, and integration with downstream reaction steps.

Development of Novel Reagents and Derivatives

The development of novel reagents and derivatives from 4-pentenylmagnesium bromide is another exciting frontier. The presence of the terminal alkene provides a handle for further functionalization, leading to a diverse range of new organometallic reagents.

One patented method describes the synthesis of 4-pentenylmagnesium bromide itself from the reaction of allylmagnesium bromide with ethylene, showcasing a route to this valuable reagent from simpler precursors. Another general approach for enhancing the reactivity of Grignard reagents involves the use of phosphoramides as solvents or complexing agents. This technique could be applied to 4-pentenylmagnesium bromide to create a more potent nucleophile for challenging synthetic transformations.

Future research in this area could involve:

Derivatization of the double bond: Reactions such as hydroboration-oxidation, epoxidation, or metathesis on the pentenyl chain prior to or after the Grignard formation could lead to a new class of functionalized Grignard reagents.